2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClIN3O2/c1-10(2,8(16)17)15-4-6(12)5-3-13-9(11)14-7(5)15/h3-4H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIOSWUEKBWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C2=CN=C(N=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Starting materials : 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Cyclization : This intermediate undergoes addition-condensation cyclization with formamidine salts in methanol under basic conditions (sodium methoxide) at 0–50 °C, followed by elimination of hydrogen chloride at 50–110 °C.
- Isolation : The product is filtered, washed, and dried to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with yields around 90% and purity >99%.
Alternative synthesis route
- Another approach involves alpha-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under catalysis and alkali to form a cyano ester intermediate.
- This intermediate is cyclized with formamidine acetate under alkaline conditions, followed by acid hydrolysis and ring closure.
- Chlorination of the resulting 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine with chlorinating agents affords 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Preparation of the 2-methylpropanoic Acid Substituent and Coupling
The final target compound involves the substitution at the 7-position of the pyrrolo[2,3-d]pyrimidine ring with a 2-methylpropanoic acid moiety.
While direct literature on this exact coupling is limited, analogous procedures involve:
- Preparation of the appropriate 7-substituted pyrrolo[2,3-d]pyrimidine intermediate.
- Coupling with 2-methylpropanoic acid derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
For example, palladium-catalyzed methylation and other alkylations on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, indicating the feasibility of introducing alkyl substituents under mild conditions.
Summary Table of Key Preparation Steps
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate | Methanol, NaOMe, 0–50 °C (2–8 h), then 50–110 °C (2–8 h) | ~90% | One-pot addition-condensation cyclization |
| 2 | Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Iodine reagent, molar ratio 1:0.9–1.5 | High | Mild, low byproducts, recyclable system |
| 3 | Coupling with 2-methylpropanoic acid moiety | Palladium-catalyzed alkylation or nucleophilic substitution | Variable | Conditions adapted from related alkylation methods |
Detailed Research Findings and Analysis
- The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is well-established with high yields and purity, using cost-effective and readily available starting materials.
- The iodination step is optimized for industrial scalability, emphasizing environmental and economic benefits.
- The coupling of the pyrrolo[2,3-d]pyrimidine core with the 2-methylpropanoic acid side chain likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, consistent with methods for similar heterocyclic compounds.
- The overall synthetic route balances efficiency, mild reaction conditions, and scalability, making it suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: It can be reduced under specific conditions, though detailed reduction pathways are less commonly reported.
Common Reagents and Conditions: Reagents such as CuCl, NaI, and K2CO3 are frequently used in reactions involving this compound.
Major Products: The reactions typically yield various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Kinase Inhibitors
The compound serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial for treating various diseases, including cancer and autoimmune disorders. Kinase inhibitors target specific enzymes involved in cellular signaling pathways, thereby modulating cell proliferation and survival.
2. Anticancer Agents
Research indicates that derivatives of this compound exhibit potent anticancer properties. For example, modifications to the pyrrolo[2,3-d]pyrimidine structure have led to compounds that inhibit tumor growth by targeting specific kinases involved in cancer progression .
3. Antiviral Activity
Certain derivatives have shown promising antiviral effects, suggesting potential applications in treating viral infections. The mechanism often involves the inhibition of viral replication through interference with viral enzymes .
4. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and other chronic conditions .
Case Studies
1. Development of Ruxolitinib
Ruxolitinib is a notable example where pyrrolo[2,3-d]pyrimidine derivatives are utilized as intermediates. This drug is used for treating myelofibrosis and polycythemia vera by selectively inhibiting Janus kinases (JAKs) .
2. Synthesis of Tofacitinib
Tofacitinib is another therapeutic agent that benefits from the structural features provided by 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid in its synthesis. It acts as an oral treatment for rheumatoid arthritis by inhibiting JAK pathways .
Data Tables
Here is a summary table highlighting the key applications and properties of the compound:
| Application | Description |
|---|---|
| Kinase Inhibitors | Intermediate for synthesizing drugs targeting specific kinases |
| Anticancer Agents | Modifications lead to compounds inhibiting tumor growth |
| Antiviral Activity | Potential to inhibit viral replication |
| Anti-inflammatory Effects | Candidates for treating chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the suppression of cellular processes in target organisms. For example, in agricultural applications, it inhibits enzymes essential for weed growth .
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[2,3-d]pyrimidine Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Iodine’s larger atomic radius and polarizability may influence binding interactions or metabolic stability.
Carboxylic Acid Functionalization: The 2-methylpropanoic acid group in the target compound is bulkier compared to linear carboxylic acids (e.g., propanoic acid in ), which could affect solubility and steric interactions in biological systems. Compounds like position the carboxylic acid at position 5, altering electronic distribution across the aromatic core.
Biological Activity
2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is a compound of significant interest in the fields of medicinal chemistry and agricultural science. Its unique structure, characterized by the presence of halogenated pyrrolo[2,3-d]pyrimidine moieties, suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C10H10ClI N3O2
- Molecular Weight : 317.56 g/mol
- Appearance : White to yellow crystalline solid
- Solubility : Soluble in organic solvents; poorly soluble in water
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It is known to inhibit key metabolic pathways in target organisms, which can lead to therapeutic effects against various diseases.
Anticancer Properties
Research indicates that 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid exhibits anticancer activity through the inhibition of cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis via caspase activation | |
| MCF7 (Breast) | 20 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
Herbicidal Activity
In agricultural applications, this compound functions as a herbicide , effectively inhibiting the growth of various weed species. The mode of action involves the inhibition of specific enzymes crucial for plant growth.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human lung cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
- Antimicrobial Testing : Research conducted on the antimicrobial efficacy against common pathogens revealed that the compound significantly inhibited the growth of Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
- Agricultural Trials : Field trials assessing the herbicidal effects showed promising results, with treated plots exhibiting reduced weed biomass compared to controls. This suggests potential for commercial applications in crop management .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid?
- Methodological Answer : Synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A plausible route for the target compound includes:
Core Formation : Cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine) to generate the pyrrolo[2,3-d]pyrimidine scaffold .
Halogenation : Sequential introduction of chlorine and iodine substituents. Chlorination may use POCl₃ or Cl₂ gas under controlled conditions (e.g., 81% yield reported for analogous chlorination steps) . Iodination could employ N-iodosuccinimide (NIS) in polar aprotic solvents.
Side-Chain Introduction : Alkylation with 2-methylpropanoic acid derivatives, potentially via Mitsunobu or nucleophilic substitution reactions .
Key Considerations : Optimize reaction temperatures (e.g., 23–100°C for coupling steps) and stoichiometry to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : To assess purity and confirm molecular weight (e.g., ESI-MS for Cl/I isotope patterns) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylpropanoate integration at δ ~1.5 ppm for CH₃ groups) .
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in analogous pyrrolopyrimidine structures .
- Purity Standards : Use ≥95% purity for biological assays, validated by orthogonal methods (TLC, HPLC) .
Q. What are the key solubility and stability properties of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Analogous chlorinated pyrrolopyrimidines show limited aqueous solubility, requiring co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; halogenated analogs may hydrolyze under acidic/basic conditions .
Q. How can researchers validate the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- Assay Design : Use recombinant kinase panels (e.g., JAK/STAT family) with ATP-concentration-dependent IC₅₀ measurements. Include positive controls (e.g., ruxolitinib for JAK2) .
- Data Interpretation : Compare binding affinity (Kd) and selectivity ratios against off-target kinases. Substituents like iodine may enhance hydrophobic interactions in ATP-binding pockets .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential acute toxicity (WGK 3 classification for similar compounds) .
- Waste Disposal : Follow institutional guidelines for halogenated waste. Avoid inhalation of fine powders; work in fume hoods during synthesis .
Advanced Research Questions
Q. How do electronic effects of chlorine and iodine substituents influence cross-coupling reactivity in further derivatization?
- Methodological Answer :
- Electronic Impact : Chlorine (electron-withdrawing) activates the core for nucleophilic aromatic substitution, while iodine (polarizable) facilitates Suzuki-Miyaura couplings.
- Case Study : In , a boronate ester coupling at the 5-position of pyrrolopyrimidine achieved 51% yield using Pd(OAc)₂ and NaHCO₃ .
- Experimental Optimization : Vary ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and selectivity .
Q. What computational strategies can predict the compound’s binding mode to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK2 (PDB: 4U5J). Focus on halogen bonding between iodine and backbone carbonyls .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. Compare free energy landscapes (MM-PBSA) for chlorine vs. iodine analogs .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, cell lines) across studies. For example, notes ethyl vs. methyl substituents alter kinase selectivity by >10-fold .
- Orthogonal Validation : Re-test disputed compounds under standardized protocols (e.g., Eurofins Panlabs kinase profiling) .
Q. What are the optimal conditions for large-scale synthesis without compromising yield?
- Methodological Answer :
- Process Chemistry :
- Chlorination : Replace POCl₃ with safer reagents (e.g., SOCl₂) in flow reactors to enhance scalability .
- Catalysis : Use immobilized Pd catalysts for Suzuki couplings to reduce metal leaching (e.g., 2% Pd/C in ) .
- Yield Data :
| Step | Reagent | Scale (mmol) | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | MeI/CS₂CO₃ | 1.29 | 81 | |
| Coupling | Pd(OAc)₂ | 94.3 | 51 |
Q. How does the compound’s logP value correlate with its cellular permeability in in vitro models?
- Methodological Answer :
- logP Determination : Measure via shake-flask method (octanol/water). Predicted logP for analogs ranges from 2.1–3.5, indicating moderate permeability .
- Caco-2 Assays : Compare permeability (Papp) with/ without efflux inhibitors (e.g., cyclosporine A). Iodine’s hydrophobicity may enhance absorption but reduce solubility .
Notes
- References are cited using evidence IDs (e.g., ).
- Advanced questions emphasize experimental design, data reconciliation, and computational integration.
- Commercial considerations (pricing, suppliers) are excluded per guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
